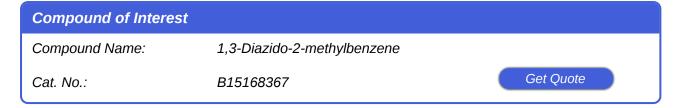


Spectroscopic Analysis of 1,3-Diazido-2-methylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **1,3-Diazido-2-methylbenzene**. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of NMR, IR, and Mass Spectrometry. This guide also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **1,3-Diazido-2-methylbenzene**. These predictions are derived from the known spectroscopic behavior of aryl azides, methylbenzenes, and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1,3-Diazido-2-methylbenzene**



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Triplet	1H	H-5
~ 6.9 - 7.1	Doublet	2H	H-4, H-6
~ 2.2 - 2.4	Singlet	3H	-СН₃

Table 2: Predicted ¹³C NMR Data for **1,3-Diazido-2-methylbenzene**

Chemical Shift (δ, ppm)	Assignment
~ 140 - 145	C1, C3 (C-N ₃)
~ 130 - 135	C2 (C-CH ₃)
~ 128 - 132	C5
~ 118 - 122	C4, C6
~ 15 - 20	-CH₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,3-Diazido-2-methylbenzene



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~ 2950 - 2850	Medium-Weak	Aliphatic C-H Stretch (-CH₃)
~ 2150 - 2100	Strong, Sharp	Azide (N₃) Asymmetric Stretch
~ 1600 - 1580	Medium	Aromatic C=C Stretch
~ 1480 - 1450	Medium	Aromatic C=C Stretch
~ 1250 - 1200	Medium	Azide (N₃) Symmetric Stretch
~ 800 - 750	Strong	Aromatic C-H Bend (out-of- plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1,3-Diazido-2-methylbenzene** (Electron Ionization)

m/z	Relative Intensity	Assignment
174	Moderate	[M]+ (Molecular Ion)
146	High	[M - N ₂]+
118	High	[M - 2N ₂]+
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organic compounds like **1,3-Diazido-2-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[2]
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

- Instrument and ATR Crystal Cleaning: Ensure the spectrometer is properly calibrated and the ATR crystal surface is clean.[3] A common cleaning procedure involves wiping the crystal with a solvent-moistened, non-abrasive cloth.
- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This
 will be subtracted from the sample spectrum to remove contributions from the instrument and
 ambient atmosphere.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
 [3][4]
- Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[3]



- Spectrum Acquisition: Acquire the infrared spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Processing: The software will automatically perform a background subtraction. The
 resulting spectrum will show the infrared absorbance or transmittance of the sample as a
 function of wavenumber.

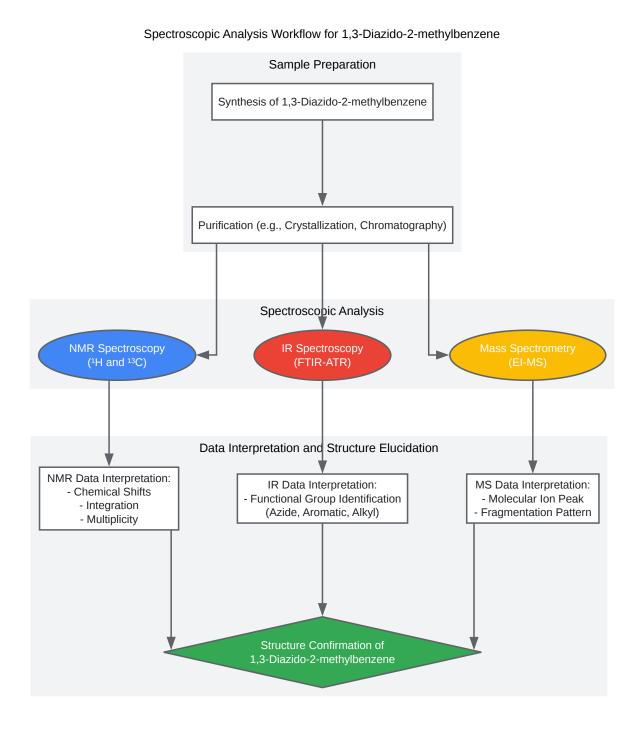
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized by heating in a high vacuum environment.[5][6]
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the molecules to ionize, primarily forming a radical cation (the molecular ion), and to fragment into smaller, charged species.[7][8]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1,3-Diazido-2-methylbenzene**.





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